2-(4-Isopropyl-2-nitrophenoxy)acetamide
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Overview
Description
2-(4-Isopropyl-2-nitrophenoxy)acetamide is an organic compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . This compound belongs to the family of acetamides and is characterized by the presence of an isopropyl group, a nitro group, and a phenoxy group attached to an acetamide backbone.
Preparation Methods
The synthesis of 2-(4-Isopropyl-2-nitrophenoxy)acetamide typically involves the reaction of 4-isopropyl-2-nitrophenol with chloroacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetamide, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(4-Isopropyl-2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-(4-Isopropyl-2-nitrophenoxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with anti-inflammatory or antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2-(4-Isopropyl-2-nitrophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the acetamide group can form hydrogen bonds with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(4-Isopropyl-2-nitrophenoxy)acetamide can be compared with other similar compounds, such as:
2-(4-Nitrophenoxy)acetamide: Lacks the isopropyl group, which may affect its reactivity and biological activity.
N-isopropyl-2-(4-nitrophenoxy)acetamide: Similar structure but with different substituents, leading to variations in chemical and physical properties.
2-(2-Nitrophenoxy)acetamide: The position of the nitro group is different, which can influence the compound’s reactivity and interactions with other molecules.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.
Properties
Molecular Formula |
C11H14N2O4 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(2-nitro-4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C11H14N2O4/c1-7(2)8-3-4-10(17-6-11(12)14)9(5-8)13(15)16/h3-5,7H,6H2,1-2H3,(H2,12,14) |
InChI Key |
ZUBGIXDRALBICX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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